N-cyclopentyl-6-methylpyrazin-2-amine
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Overview
Description
N-cyclopentyl-6-methylpyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-methylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentylamine with 2,6-dimethylpyrazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-6-methylpyrazin-2-one, while reduction can produce this compound derivatives with different functional groups.
Scientific Research Applications
N-cyclopentyl-6-methylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-methylpyrazin-2-amine
- 2-amino-6-methylpyrazine
- N-cyclopentylpyrazin-2-amine
Uniqueness
N-cyclopentyl-6-methylpyrazin-2-amine is unique due to its specific structural features, such as the cyclopentyl group and the methyl substitution on the pyrazine ring
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-cyclopentyl-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-8-6-11-7-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) |
InChI Key |
QVMWZFODLDWIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CCCC2 |
Origin of Product |
United States |
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